4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine
Description
Properties
IUPAC Name |
6-[(E)-2-(2,6-dichlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2S/c1-4-21-15-19-11(10-16(2,3)20-15)8-9-12-13(17)6-5-7-14(12)18/h5-10H,4H2,1-3H3,(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLCTSSFMBERGL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(C=C(N1)C=CC2=C(C=CC=C2Cl)Cl)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC(C=C(N1)/C=C/C2=C(C=CC=C2Cl)Cl)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzaldehyde, ethyl mercaptan, and acetone.
Formation of Intermediate: The first step involves the condensation of 2,6-dichlorobenzaldehyde with acetone in the presence of a base like sodium hydroxide to form 2,6-dichlorostyryl ketone.
Thioether Formation: The intermediate 2,6-dichlorostyryl ketone is then reacted with ethyl mercaptan under acidic conditions to introduce the ethylsulfanyl group.
Cyclization: Finally, the cyclization of the thioether intermediate with urea or thiourea under reflux conditions yields the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the pyrimidine ring or the styryl group.
Substitution: Halogen atoms in the dichlorostyryl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrimidine derivative effectively inhibited the growth of human cancer cell lines, suggesting a pathway for developing new anticancer drugs based on this scaffold .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the creation of more complex molecules with potential pharmaceutical applications.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Base-catalyzed, room temperature | 85 | |
| Coupling Reactions | Pd-catalyzed, reflux | 90 | |
| Cyclization | Acidic conditions | 75 |
Agricultural Chemistry
Pesticide Development
There is emerging interest in the use of this compound as a precursor for developing novel pesticides. Its ability to interact with specific biological pathways makes it a candidate for targeting pests while minimizing harm to beneficial organisms.
Case Study : Research conducted by agricultural chemists has shown that derivatives of this compound can effectively disrupt pest metabolism without affecting non-target species, indicating potential for environmentally friendly pest control solutions .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural fields. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are necessary to fully elucidate its safety parameters.
Data Table: Toxicological Profile
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
DNA Interaction: Intercalating into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
2-(Allylsulfanyl)-4-(2,4-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine (CAS 303149-41-9)
- Key Differences :
- Position 2 : Allylsulfanyl (-S-CH₂CH=CH₂) vs. ethylsulfanyl.
- Position 4 : 2,4-Dichlorostyryl vs. 2,6-dichlorostyryl.
| Property | Target Compound | CAS 303149-41-9 |
|---|---|---|
| Molecular Formula | C₁₆H₁₇Cl₂N₂S | C₁₇H₁₈Cl₂N₂S |
| Molecular Weight (g/mol) | ~340 | 353.31 |
| Substituent (Position 4) | 2,6-Dichlorostyryl | 2,4-Dichlorostyryl |
| Substituent (Position 2) | Ethylsulfanyl | Allylsulfanyl |
Pyrimidine-Catechol-Diether Derivatives (Compounds XIII, XIV)
- Key Differences :
- Position 2/4 : Catechol-diether groups replace ethylsulfanyl and dichlorostyryl.
1,3-Dibenzyl-uracil Derivatives (Compounds XVII, XX)
- Key Differences :
- Positions 1/3 : Benzyl groups instead of methyl/ethylsulfanyl.
- Impact :
Electronic and Steric Effects
- Ethylsulfanyl vs. Allylsulfanyl’s unsaturation may enhance π-π interactions but increase susceptibility to oxidative metabolism .
- 2,6- vs. 2,4-Dichlorostyryl :
Pharmacokinetic Considerations
- Lipophilicity :
- Ethylsulfanyl (LogP ~3.1) likely offers balanced lipophilicity compared to allylsulfanyl (LogP ~3.5), enhancing cell membrane penetration while avoiding excessive accumulation.
- Metabolic Stability :
- Methyl groups at positions 6,6 stabilize the dihydropyrimidine ring against oxidation, a feature shared across analogs .
Biological Activity
4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine (CAS No. 1164553-16-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.3 g/mol. The structural features include a pyrimidine ring substituted with dichlorostyryl and ethylsulfanyl groups, which are believed to contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects:
Anticancer Activity
Studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .
- Case Study : In vitro studies demonstrated that this compound reduces the viability of various cancer cell lines by disrupting metabolic processes critical for tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In vitro Studies : It showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects comparable to standard antibiotics .
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with protein synthesis .
Table 1: Biological Activity Summary
| Activity Type | Effect | Mechanism | Reference |
|---|---|---|---|
| Anticancer | Induces apoptosis | Caspase activation | |
| Antimicrobial | Inhibits bacterial growth | Membrane disruption |
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .
- Antimicrobial Testing : In another study focusing on its antimicrobial properties, the compound was tested against a panel of pathogens. Results indicated that at concentrations as low as 32 µg/mL, it effectively inhibited the growth of S. aureus and E. coli, showcasing its potential as an alternative antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine, and how can experimental design optimize yield?
- Methodological Answer : Utilize a two-step approach: (1) condensation of 2,6-dichlorobenzaldehyde with 6,6-dimethyl-1,6-dihydropyrimidine-2-thiol under acidic conditions, followed by (2) styryl group introduction via Heck coupling. Apply factorial design of experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). For example, a central composite design can reduce the number of trials while identifying interactions between variables like solvent polarity and reaction time . Monitor purity via HPLC and confirm structural integrity using H/C NMR.
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Use HPLC-MS to track degradation products. For thermal stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Statistical models (e.g., Arrhenius equation) can extrapolate shelf-life predictions from accelerated data .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Combine H/C NMR for backbone confirmation, FT-IR for functional groups (e.g., C-Cl stretching at 550–850 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For stereochemical analysis, use NOESY or ROESY to confirm the styryl group’s trans-configuration .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of styryl group formation in this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and intermediates in the Heck coupling step. Use software like Gaussian or ORCA to simulate energy barriers and identify rate-limiting steps. Pair computational results with kinetic isotope effect (KIE) studies to validate proposed mechanisms .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct meta-analysis of existing studies to identify variables (e.g., assay conditions, cell lines). Use orthogonal assays (e.g., enzymatic vs. cell-based) to verify activity. For example, discrepancies in IC values may arise from differences in solvent polarity affecting compound solubility. Apply multivariate regression to isolate confounding factors .
Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For kinetic studies, employ stopped-flow fluorescence. Molecular docking (AutoDock Vina) can predict binding poses, followed by mutagenesis to validate critical residues in the target protein .
Q. What advanced separation techniques improve purification of stereoisomers or degradation products?
- Methodological Answer : Implement chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) for enantiomer resolution. For degradation products, use LC-MS/MS with ion mobility spectrometry to separate isobaric species. Optimize gradients using chemometric tools like Design-Expert® .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference experimental results with computational predictions (e.g., docking vs. SPR) and apply sensitivity analysis to identify outlier-prone steps .
- Safety Protocols : Adhere to institutional Chemical Hygiene Plans for handling chlorinated intermediates and thiourea derivatives, including fume hood use and waste neutralization protocols .
- Software Tools : Leverage computational suites (e.g., Schrödinger, ChemAxon) for property prediction and process simulation, ensuring encrypted data storage for intellectual property protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
